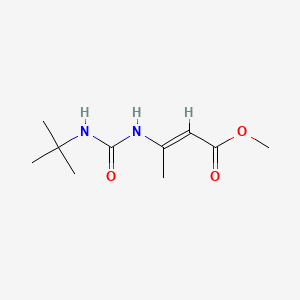
Methyl 3-(((tert-butylamino)carbonyl)amino)-2-butenoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[[[tert-butylamino]carbonyl]amino]-2-butenoate is an organic compound that belongs to the class of carbamates. It is often used in organic synthesis as a protecting group for amines due to its stability and ease of removal under mild conditions. The compound is characterized by its tert-butylamino group, which provides steric hindrance and enhances its stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[[[tert-butylamino]carbonyl]amino]-2-butenoate typically involves the reaction of tert-butylamine with di-tert-butyl dicarbonate (Boc2O) to form the tert-butyl carbamate. This intermediate is then reacted with methyl acrylate under basic conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine or sodium hydride to facilitate the nucleophilic addition.
Industrial Production Methods
In an industrial setting, the production of methyl 3-[[[tert-butylamino]carbonyl]amino]-2-butenoate can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
Methyl 3-[[[tert-butylamino]carbonyl]amino]-2-butenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 3-[[[tert-butylamino]carbonyl]amino]-2-butenoate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic synthesis reactions.
Biology: The compound is used in the study of enzyme mechanisms and protein modifications.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: The compound is used in the production of agrochemicals and other fine chemicals.
作用機序
The mechanism of action of methyl 3-[[[tert-butylamino]carbonyl]amino]-2-butenoate involves the formation of a stable carbamate linkage, which protects the amine group from unwanted reactions. The tert-butyl group provides steric hindrance, enhancing the stability of the compound. The removal of the protecting group is typically achieved through acid-catalyzed hydrolysis, which cleaves the carbamate linkage and releases the free amine.
類似化合物との比較
Similar Compounds
- Methyl 3-[(tert-butoxycarbonyl)amino]propanoate
- Methyl (3S)-3-[(tert-butoxycarbonyl)amino]-4-oxopentanoate
Uniqueness
Methyl 3-[[[tert-butylamino]carbonyl]amino]-2-butenoate is unique due to its specific structure, which provides both stability and ease of removal under mild conditions. This makes it an ideal protecting group for amines in various synthetic applications. Its ability to undergo a wide range of chemical reactions also adds to its versatility in research and industrial applications.
特性
CAS番号 |
64346-47-0 |
|---|---|
分子式 |
C10H18N2O3 |
分子量 |
214.26 g/mol |
IUPAC名 |
methyl (E)-3-(tert-butylcarbamoylamino)but-2-enoate |
InChI |
InChI=1S/C10H18N2O3/c1-7(6-8(13)15-5)11-9(14)12-10(2,3)4/h6H,1-5H3,(H2,11,12,14)/b7-6+ |
InChIキー |
UXOROTUGAADVMK-VOTSOKGWSA-N |
異性体SMILES |
C/C(=C\C(=O)OC)/NC(=O)NC(C)(C)C |
正規SMILES |
CC(=CC(=O)OC)NC(=O)NC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















